cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine is a chemical compound with the molecular formula C10H21N It is a derivative of cyclohexane, featuring a methanamine group attached to a cyclohexyl ring substituted with three methyl groups at positions 3, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine typically involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, followed by amination to introduce the methanamine group. The reaction conditions for hydrogenation include the use of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The subsequent amination can be achieved using reagents like ammonia or primary amines under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction parameters is crucial to achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amine derivatives
Substitution: Various substituted cyclohexyl derivatives
Wissenschaftliche Forschungsanwendungen
cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor in the synthesis of cis-Racemic-(3,3,5-trimethylcyclohexyl)methanamine.
3,3,5-Trimethylcyclohexyl acetate: Another derivative of 3,3,5-trimethylcyclohexanol with different functional groups.
Bis(cis-3,3,5-trimethylcyclohexyl) phthalate: A related compound with two 3,3,5-trimethylcyclohexyl groups attached to a phthalate moiety.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of the methanamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications in various fields.
Eigenschaften
Molekularformel |
C10H22ClN |
---|---|
Molekulargewicht |
191.74 g/mol |
IUPAC-Name |
[(1S,5S)-3,3,5-trimethylcyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-8-4-9(7-11)6-10(2,3)5-8;/h8-9H,4-7,11H2,1-3H3;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
NUAMAFURXRUVBT-OZZZDHQUSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H](CC(C1)(C)C)CN.Cl |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.